molecular formula C5H10NO4S- B1228770 3-Acetamidopropane-1-sulfonate

3-Acetamidopropane-1-sulfonate

Cat. No. B1228770
M. Wt: 180.2 g/mol
InChI Key: AFCGFAGUEYAMAO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acamprosate(1-) is an alkanesulfonate oxoanion.

Scientific Research Applications

Anticancer Activity

Sulfonates, including compounds related to 3-Acetamidopropane-1-sulfonate, demonstrate significant biological activities, particularly in anticancer research. A study by Oklješa et al. (2019) explored the anti-proliferative activity of mesylate compounds against human cancer cell lines, highlighting the potential of sulfonates in cancer therapy (Oklješa et al., 2019).

Catalyst in Chemical Ligation

Mercaptobenzyl sulfonates, similar in structure to 3-Acetamidopropane-1-sulfonate, are examined as catalysts for native chemical ligation. Cowper et al. (2015) found that these compounds could catalyze ligation processes effectively, indicating their utility in chemical synthesis and bioconjugation (Cowper et al., 2015).

Antimicrobial Agents

In the study of new antimicrobial agents, sulfonate derivatives have shown promise. Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moiety, demonstrating potent antimicrobial properties, suggesting the potential of sulfonate compounds in developing new antimicrobial drugs (Darwish et al., 2014).

Organic Synthesis

Sulfonates play a crucial role in organic synthesis. Lee and Chan (1997) discussed the use of various sulfonates, including acetylenic sulfonates, in synthesizing heterocycles and alkaloids, showing the versatility of sulfonates in chemical synthesis (Lee & Chan, 1997).

Anticoagulant Activity

Sulfonated polymers, such as poly(γ-glutamic acid)sulfonate, exhibit significant anticoagulant activity. Matsusaki et al. (2002) demonstrated that the degree of sulfonation in these polymers correlates with their anticoagulant effectiveness, suggesting their potential in medical applications like drug delivery and tissue engineering (Matsusaki et al., 2002).

Conjugation in Protein Therapeutics

Sulfonate compounds, such as PEG-mono-sulfone, are used in the conjugation of therapeutics, enhancing their efficacy. Badescu et al. (2014) showed that PEG-mono-sulfone enables efficient and stable thiol-specific conjugation in protein therapeutics (Badescu et al., 2014).

Conductivity in Polymers

Sulfonates are instrumental in enhancing the electrical conductivity of polymers. Paul and Pillai (2000) studied the effects of sulfonic acid dopants on polyaniline, showing improved conductivity and flexibility, indicating their potential in electronic applications (Paul & Pillai, 2000).

properties

Product Name

3-Acetamidopropane-1-sulfonate

Molecular Formula

C5H10NO4S-

Molecular Weight

180.2 g/mol

IUPAC Name

3-acetamidopropane-1-sulfonate

InChI

InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10)/p-1

InChI Key

AFCGFAGUEYAMAO-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NCCCS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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